N-[1-(dimethylamino)-2-methylpropan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Description
N-[1-(dimethylamino)-2-methylpropan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide is a synthetic compound with a complex structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique chemical structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Properties
IUPAC Name |
N-[1-(dimethylamino)-2-methylpropan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN5O/c1-11-18-14(15(23)19-16(2,3)10-21(4)5)20-22(11)13-8-6-12(17)7-9-13/h6-9H,10H2,1-5H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHXVBZCBVKNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)NC(C)(C)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(dimethylamino)-2-methylpropan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide typically involves multiple steps. The process begins with the preparation of the core triazole structure, followed by the introduction of the dimethylamino and fluorophenyl groups. Common reagents used in these reactions include dimethylamine, methyl iodide, and 4-fluorobenzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-[1-(dimethylamino)-2-methylpropan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the dimethylamino group, potentially leading to the formation of N-oxides.
Reduction: The compound can be reduced to alter the triazole ring or the fluorophenyl group.
Substitution: Halogenation or alkylation reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature controls.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
N-[1-(dimethylamino)-2-methylpropan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can act as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(dimethylamino)-2-methylpropan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and fluorophenyl-containing molecules. Examples are:
- 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- N-(2-methylpropyl)-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Uniqueness
N-[1-(dimethylamino)-2-methylpropan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, while the fluorophenyl group contributes to its stability and binding affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
